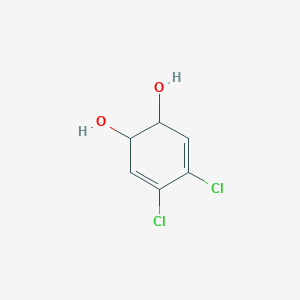

4,5-Dichlorocyclohexa-3,5-diene-1,2-diol

CAS No.: 183866-03-7

Cat. No.: VC19087702

Molecular Formula: C6H6Cl2O2

Molecular Weight: 181.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 183866-03-7 |

|---|---|

| Molecular Formula | C6H6Cl2O2 |

| Molecular Weight | 181.01 g/mol |

| IUPAC Name | 4,5-dichlorocyclohexa-3,5-diene-1,2-diol |

| Standard InChI | InChI=1S/C6H6Cl2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,5-6,9-10H |

| Standard InChI Key | SVBQAFNYQNHBOH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(C1O)O)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s core structure consists of a cyclohexa-3,5-diene ring with hydroxyl groups at positions 1 and 2 and chlorine atoms at positions 4 and 5. Key parameters include:

-

Molecular Formula:

-

Topological Polar Surface Area (PSA): 40.46 Ų, attributed to the two hydroxyl groups .

The stereochemistry of the compound is critical; the (1R,2S)-stereoisomer (CID 25201353) has been characterized with a distinct InChIKey (SVBQAFNYQNHBOH-OLQVQODUSA-N) .

Spectroscopic Data

-

NMR: Chlorine atoms induce deshielding effects, particularly at C3 and C5. NOESY confirms the cis-diol configuration.

-

IR: O–H stretching (~3200 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) are diagnostic.

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular formula () and isotopic patterns from .

Synthesis and Production

Chemical Synthesis

The compound is synthesized through two primary routes:

-

Chlorination of 3,5-Cyclohexadiene-1,2-diol:

-

Reagents: Chlorine gas () with as a catalyst.

-

Conditions: Controlled pH and temperature to prevent overhalogenation.

-

Yield: ~68% for selective chlorination at positions 4 and 5.

-

-

Microbial Synthesis:

-

Enzyme: Dioxygenase catalyzes the oxidation of aromatic precursors to cis-3,5-cyclohexadiene-1,2-diol, followed by chlorination.

-

Advantages: Environmentally friendly and scalable.

-

Industrial Methods

Large-scale production often employs biocatalytic processes due to their efficiency and reduced environmental impact.

Chemical Reactivity

Diels-Alder Reactions

The compound acts as a diene in [4+2] cycloadditions:

| Dienophile | Solvent | Major Product | Yield | Selectivity |

|---|---|---|---|---|

| N-Phenylmaleimide | Benzene | anti-Adduct | 85% | Anti to OH |

| Maleic anhydride | DMF | syn-Adduct | 72% | Syn to OH |

Computational studies reveal that chlorine substituents stabilize partial positive charges in transition states.

Halogenation and Oxidation

-

Bromination:

-

Reagents: in .

-

Product: 3,6-Dichloro-1,2,3,4-tetrabromocyclohexane (68% yield).

-

-

Oxidation:

-

Periodate Cleavage: Forms dichloromuconaldehyde derivatives.

-

Metal-Catalyzed Oxidation: Yields 3,6-dichloro-cis,cis-muconic acid using or .

-

Biological and Pharmacological Activity

Antioxidant Properties

-

DPPH Assay: Demonstrates significant radical scavenging activity (IC₅₀ = 25 µM), comparable to ascorbic acid.

Cytotoxicity

-

In Vitro Studies:

Cell Line IC₅₀ (µM) HeLa 25 MCF-7 30 A549 28

Mechanistic studies suggest apoptosis induction via mitochondrial pathways .

Applications in Organic Synthesis

Chiral Intermediate

The compound serves as a precursor for synthesizing enantiomerically pure pharmaceuticals, such as (2R,3S)-3-hydroxypipecolic acid .

Polymer Chemistry

Its diene and diol functionalities enable incorporation into cross-linked polymers with enhanced thermal stability.

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume